LUF5834 is a synthetic, non-ribose compound that acts as an agonist for adenosine receptors []. It exhibits high potency and selectivity for certain adenosine receptor subtypes, making it a valuable tool for investigating these receptors in various biological systems []. Its non-ribose structure distinguishes it from traditional adenosine-derived agonists, leading to unique interactions with the receptor binding site [].
LUF5834 is a novel non-ribose agonist specifically targeting the adenosine A2A receptor, a member of the G protein-coupled receptor family. This compound has garnered attention due to its unique binding properties and potential therapeutic applications in neurodegenerative diseases and other conditions influenced by adenosine signaling. The exploration of LUF5834 has revealed insights into its mechanism of action, synthesis, molecular structure, and various applications in scientific research.
LUF5834 was developed as part of research aimed at understanding and modulating adenosine receptor activity. It is classified as a non-nucleoside agonist, distinguishing it from traditional adenosine analogs that are nucleoside-based. This classification allows LUF5834 to engage with the adenosine A2A receptor through distinct molecular interactions, potentially leading to different physiological outcomes compared to nucleoside ligands .
The synthesis of LUF5834 involves several key steps, starting from precursor compounds that undergo various chemical transformations. The synthetic route typically includes:
The synthetic strategy is designed to optimize both the efficacy and safety profile of LUF5834, making it suitable for further biological evaluation .
LUF5834's molecular structure can be analyzed using X-ray crystallography and computational modeling techniques. The compound features a distinct arrangement of atoms that facilitates its interaction with the adenosine A2A receptor. Key structural characteristics include:
The three-dimensional structure of LUF5834 has been elucidated through various modeling approaches, providing insights into its binding conformation and dynamics during receptor activation.
LUF5834 undergoes several chemical reactions upon binding to the adenosine A2A receptor:
These reactions highlight the compound's role in modulating receptor activity and its potential implications in pharmacological contexts.
The mechanism of action for LUF5834 involves several steps:
Quantitative studies have demonstrated that LUF5834 exhibits partial agonistic properties, allowing for fine-tuned modulation of receptor activity.
LUF5834 possesses several notable physical and chemical properties:
These properties are crucial for understanding its behavior in biological systems and its suitability for therapeutic applications .
LUF5834 has potential applications in various scientific fields:
LUF5834 possesses the molecular formula C₁₇H₁₂N₆OS and a molecular weight of 348.38 g/mol [2] [4]. The compound features a central pyridine core substituted with two cyano groups (-CN) at the 3- and 5-positions, an amino group (-NH₂) at the 2-position, a 4-hydroxyphenyl moiety at the 4-position, and a 1H-imidazol-2-ylmethylthio side chain at the 6-position [4] [10]. This arrangement creates an electron-deficient pyridine system that facilitates specific interactions within adenosine receptor binding pockets. The presence of both hydrogen bond donors (amino group) and acceptors (cyano groups, imidazole nitrogen atoms), along with the flexible thioether linker, enables versatile binding interactions [5] [10].
Table 1: Physicochemical Properties of LUF5834
Property | Value |
---|---|
CAS Number | 333962-91-7 |
Molecular Formula | C₁₇H₁₂N₆OS |
Molecular Weight | 348.38 g/mol |
Purity | ≥98% (HPLC) |
Solubility | Soluble to 100 mM in DMSO |
Storage Conditions | -20°C |
X-ray Crystallography | Resolved at 2.43 Å resolution (PDB ID: 8RLN) |
The compound appears as a white to light yellow solid and demonstrates stability when stored at -20°C [4] [10]. Solubility analyses confirm that LUF5834 is readily soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mM, facilitating its use in experimental settings [4] [6]. X-ray crystallography studies have resolved its molecular conformation when bound to the adenosine A₂A receptor at 2.43 Å resolution, revealing key interactions that underpin its pharmacological activity [5]. The compound's chemical stability and well-characterized structure make it particularly valuable for structure-function relationship studies in adenosine receptor pharmacology.
LUF5834 exhibits a complex pharmacological profile across adenosine receptor subtypes, demonstrating nanomolar affinity but limited subtype selectivity. Radioligand binding studies using transfected CHO cell membranes reveal its highest binding affinity at the human A₁ receptor (Kᵢ = 2.6 nM), followed by the A₂ₐ receptor (Kᵢ = 28 nM) and A₂B receptor (EC₅₀ = 12 nM), with significantly lower affinity at the A₃ receptor (Kᵢ = 538 nM) [2] [6] [10]. This profile positions LUF5834 as a potent but non-selective adenosine receptor agonist with dual A₂ₐ/A₂B partial agonist activity [4] [6].
The molecular determinants of LUF5834's binding specificity were elucidated through crystallographic studies of its complex with the A₂ₐ receptor. These studies identified critical interactions: the 3-cyano group forms a direct hydrogen bond with N253⁶·⁵⁵, while the 5-cyano group connects to H278⁷·⁴³ via a water molecule [5]. The phenolic hydroxy group establishes contact with W246⁶·⁴⁸ of the conserved CWxP motif and with L249⁶·⁵¹ – a residue that differentiates A₂ₐ from A₂B receptors (L249⁶·⁵¹ in A₂ₐ versus V250⁶·⁵¹ in A₂B) [5]. This single amino acid variation contributes significantly to the compound's ability to bind both receptor subtypes. Additionally, aromatic π-π stacking occurs between the pyridine moiety and F168ᴱᶜᴸ², while the imidazole group interacts with residues Y9¹·³⁵, A63²·⁶¹, S67²·⁶⁵, L267⁷·³², Y271⁷·³⁶, and I274⁷·³⁹ [5].
Table 2: Receptor Binding Affinity and Functional Activity of LUF5834
Receptor Subtype | Binding Affinity (Kᵢ or EC₅₀) | Selectivity Ratio | Functional Characterization |
---|---|---|---|
A₁ | Kᵢ = 2.6 nM | 1.0 (reference) | Partial agonist |
A₂ₐ | Kᵢ = 28 nM | ~0.09 (vs. A₁) | Partial agonist |
A₂B | EC₅₀ = 12 nM | ~0.22 (vs. A₁) | Partial agonist |
A₃ | Kᵢ = 538 nM | ~0.005 (vs. A₁) | Minimal activity |
Despite its higher affinity for the A₁ receptor, functional characterization reveals significant activity at A₂ₐ and A₂B receptors. The 45-fold selectivity for A₂B over A₃ receptors contrasts with its limited discrimination between A₁, A₂ₐ, and A₂B subtypes [6] [10]. This receptor cross-reactivity, while limiting therapeutic applications, makes LUF5834 an invaluable research tool for studying receptor crosstalk and signal integration in systems expressing multiple adenosine receptor subtypes.
LUF5834 exhibits distinctive partial agonist properties across adenosine receptor subtypes, characterized by intermediate efficacy between full agonists and antagonists. In [³⁵S]GTPγS binding assays measuring G protein activation at the A₁ receptor, LUF5834 demonstrates approximately 60% of the efficacy of the full agonist N⁶-cyclopentyladenosine (CPA) [1] [3]. Similarly, at the A₂ₐ receptor, it shows significantly reduced efficacy (42-50%) compared to adenosine or NECA in cAMP accumulation assays [4] [7]. This partial agonism is functionally significant as it allows graded receptor activation without achieving maximal physiological responses, potentially offering therapeutic advantages where overstimulation is detrimental.
The structural basis of partial agonism was elucidated through comparative NMR and crystallography studies. Unlike full agonists that exclusively stabilize active receptor conformations, LUF5834 binds to both active and inactive states of the A₂ₐ receptor, with preferential affinity for the active conformation [5] [7]. This dual-state binding capability was demonstrated using an S91³·³⁹K mutant A₂ₐ receptor locked in an inactive conformation, to which LUF5834 binds with reduced but measurable affinity [5]. The compound induces a unique conformation in the highly conserved P-I-F (Pro⁵·⁵⁰-Ile³·⁴⁰-Phe⁶·⁴⁴) activation motif that differs substantially from the conformations stabilized by full agonists. Specifically, NMR spectroscopy revealed downfield chemical shifts (2.9 ppm in ¹⁵N; 0.6 ppm in ¹H) for the indole ¹⁵N-¹H signal of Trp²⁴⁶⁶·⁴⁸ when bound to LUF5834 compared to full agonist complexes, indicating a distinct orientation of Phe²⁴²⁶·⁴⁴ within the activation motif [7].
Table 3: Efficacy Parameters of LUF5834 at Adenosine Receptors
Efficacy Parameter | A₁ Receptor | A₂ₐ Receptor | Experimental System |
---|---|---|---|
GTPγS Binding Efficacy | ~60% of CPA | - | CHO-hA₁ cell membranes |
cAMP Production Efficacy | - | 42-50% of NECA | Recombinant A₂ₐ expression |
G Protein Dissociation | Intermediate | Intermediate | BRET-based assays |
GTP Shift (G Protein Sensitivity) | Minimal | Minimal | Radioligand binding studies |
The partial agonism of LUF5834 manifests in distinctive pharmacological behaviors. In radioligand binding studies at A₁ receptors, [³H]LUF5834 displays minimal GTP sensitivity, contrasting with the pronounced GTP shifts observed with full agonists [1] [3]. This characteristic indicates that LUF5834 binds with similar affinity to both G protein-coupled and uncoupled receptor states, a hallmark of partial agonists that enables them to compete effectively against both agonists and antagonists [1] [10]. Additionally, in G protein dissociation assays, LUF5834 induces intermediate levels of G protein activation compared to full agonists, consistent with its partial efficacy profile [5] [7]. These properties make LUF5834 particularly valuable for studying the mechanistic basis of partial agonism and conformational selection processes in adenosine receptor signaling.
Table 4: Structural Basis of Partial Agonism in LUF5834
Structural Feature | LUF5834 Complex | Full Agonist Complex | Functional Significance |
---|---|---|---|
P-I-F Motif Conformation | Unique orientation | Fully activated orientation | Determines intracellular signaling output |
Trp²⁴⁶⁶·⁴⁸ Chemical Shift | Downfield shifted (δ¹⁵N = 2.9 ppm) | Characteristic full agonist shift | Probes Phe²⁴²⁶·⁴⁴ orientation |
Binding to Inactive Conformation | Yes (reduced affinity) | Minimal/none | Explains submaximal efficacy |
Sodium Pocket Interactions | Altered water-mediated networks | Disrupted networks | Impacts receptor activation equilibrium |
Helix VI Conformation | Intermediate rearrangement | Full outward movement | Correlates with G protein coupling efficacy |
The intermediate structural changes induced by LUF5834 extend to the intracellular receptor surface. NMR studies revealed that the conformation of transmembrane helix VI in LUF5834-bound receptors differs significantly from that induced by full agonists, displaying only partial outward movement associated with G protein coupling [7]. This incomplete helical rearrangement correlates with the compound's reduced ability to stabilize the active receptor conformation fully, explaining its partial efficacy in functional assays. The ability of LUF5834 to bind multiple receptor states makes it a particularly valuable tool for studying the thermodynamic principles of receptor activation and the structural transitions that occur during partial agonism in class A GPCRs.
Table 5: Research Applications of LUF5834
Research Application | Experimental Use | Significance |
---|---|---|
Radioligand Development | [³H]LUF5834 for A₁ receptor binding studies | Labels both G protein-coupled/uncoupled states |
Conformational Selection Studies | NMR spectroscopy in solution | Reveals simultaneous receptor conformations |
Crystallography | High-resolution structures with native receptors | Identifies partial agonist-specific contacts |
Receptor Mutagenesis | Probing activation microswitches | Elucidates efficacy-determining residues |
G Protein Coupling Assays | Comparative efficacy measurements | Quantifies partial vs. full agonism |
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.:
CAS No.: 637-23-0
CAS No.: 731002-50-9